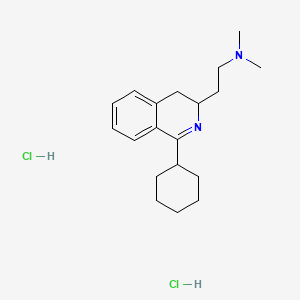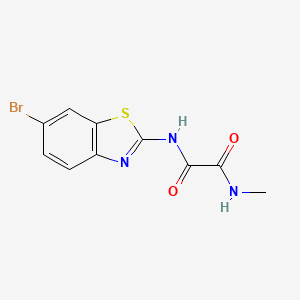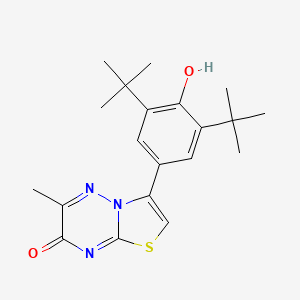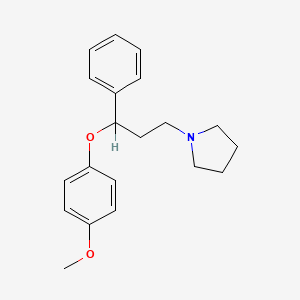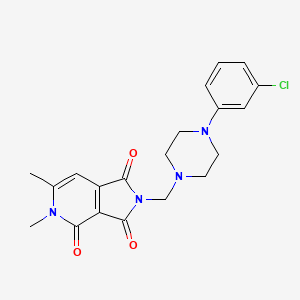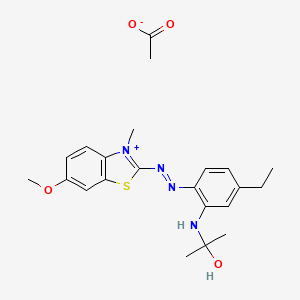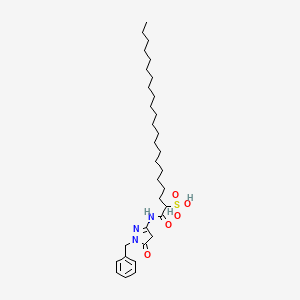
1-((1-Benzyl-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)amino)-1-oxodocosane-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 286-113-8 involves the reaction of acetaldehyde with glycerol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of EINECS 286-113-8 is scaled up to meet commercial demands. The process involves the use of large reactors where acetaldehyde and glycerol are combined under optimized conditions. The reaction is monitored to ensure consistency and quality of the final product. After the reaction, the product is purified through various techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
EINECS 286-113-8 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize EINECS 286-113-8.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
EINECS 286-113-8 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which EINECS 286-113-8 exerts its effects involves interactions with specific molecular targets. The compound can form covalent bonds with proteins and other biomolecules, altering their structure and function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
EINECS 286-113-8 can be compared with other similar compounds such as:
Acetaldehyde, reaction products with glycerol (EINECS 286-250-3): Similar in structure but may have different properties and applications.
Formaldehyde, reaction products with glycerol: Another related compound with distinct chemical behavior.
The uniqueness of EINECS 286-113-8 lies in its specific reactivity and the types of products it forms under different conditions. This makes it valuable for various applications in research and industry.
Properties
CAS No. |
85187-25-3 |
|---|---|
Molecular Formula |
C32H53N3O5S |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
1-[(1-benzyl-5-oxo-4H-pyrazol-3-yl)amino]-1-oxodocosane-2-sulfonic acid |
InChI |
InChI=1S/C32H53N3O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29(41(38,39)40)32(37)33-30-26-31(36)35(34-30)27-28-23-20-19-21-24-28/h19-21,23-24,29H,2-18,22,25-27H2,1H3,(H,33,34,37)(H,38,39,40) |
InChI Key |
OTTPKZJATIFDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)NC1=NN(C(=O)C1)CC2=CC=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



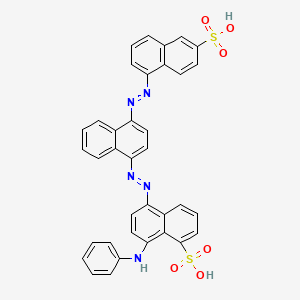
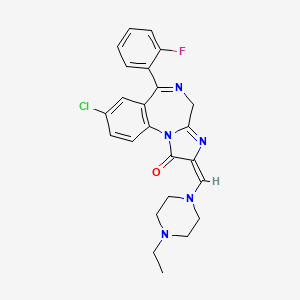
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)


